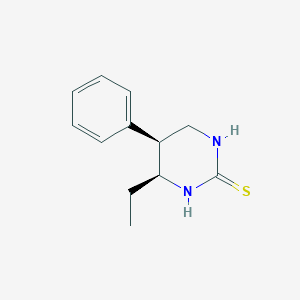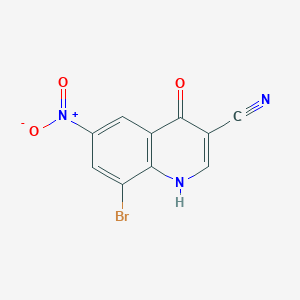![molecular formula C15H10BrNO5 B12617255 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid CAS No. 917614-67-6](/img/structure/B12617255.png)
2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid is an organic compound that features a brominated hydroxyphenyl group and a nitrobenzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid typically involves the following steps:
Ethenylation: The brominated compound is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl group.
Nitration: Finally, the ethenylated compound undergoes nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.
Major Products Formed
Oxidation: Formation of 2-[2-(5-Bromo-2-oxophenyl)ethenyl]-3-nitrobenzoic acid.
Reduction: Formation of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-aminobenzoic acid.
Substitution: Formation of 2-[2-(5-Methoxy-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid or 2-[2-(5-Thio-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-hydroxyacetophenone: A precursor in the synthesis of 2-[2-(5-Bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid.
2-(5-Bromo-2-hydroxyphenyl)acetic acid: Another brominated hydroxyphenyl compound with different functional groups.
Uniqueness
This compound is unique due to the presence of both a brominated hydroxyphenyl group and a nitrobenzoic acid moiety, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
917614-67-6 |
|---|---|
Molekularformel |
C15H10BrNO5 |
Molekulargewicht |
364.15 g/mol |
IUPAC-Name |
2-[2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-nitrobenzoic acid |
InChI |
InChI=1S/C15H10BrNO5/c16-10-5-7-14(18)9(8-10)4-6-11-12(15(19)20)2-1-3-13(11)17(21)22/h1-8,18H,(H,19,20) |
InChI-Schlüssel |
ZOPZTNRYOZOXMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C=CC2=C(C=CC(=C2)Br)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12617172.png)
![3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B12617197.png)

![4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B12617211.png)

![N-[2-(Methanesulfonyl)phenyl]-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12617220.png)
![2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12617222.png)

![[(2,4,6-Trimethylphenyl)sulfonyl]acetonitrile](/img/structure/B12617233.png)
![4,4'-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one]](/img/structure/B12617243.png)
![(1S,3S,3aS,6aR)-5'-bromo-1-(2-methylsulfanylethyl)-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12617246.png)



